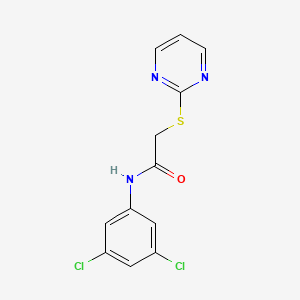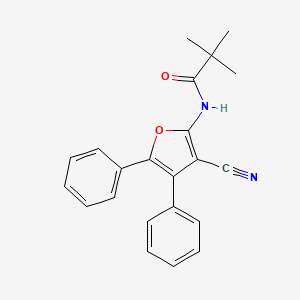
N-cyclohexyl-4-methyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-methyl-1-piperazinecarbothioamide (CMPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT is a piperazine derivative that is structurally similar to other piperazine compounds such as TFMPP and BZP. However, CMPT has unique properties that make it a promising candidate for scientific research.
作用機序
The mechanism of action of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of the serotonin receptor. This leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia. This compound has also been shown to increase the release of dopamine and norepinephrine in the brain. These effects suggest that this compound may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using N-cyclohexyl-4-methyl-1-piperazinecarbothioamide in lab experiments is its high potency. This allows for the use of smaller amounts of the compound, which can reduce the cost of experiments. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have toxic effects on various organs such as the liver and kidneys. Therefore, caution must be exercised when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the study of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide. One area of interest is the investigation of this compound as a potential treatment for neurological disorders such as depression and anxiety. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the investigation of the mechanism of action of this compound. Understanding the mechanism of action of this compound could lead to the development of more effective treatments for neurological disorders. Additionally, the synthesis of new derivatives of this compound could lead to the development of compounds with improved properties and reduced toxicity.
合成法
The synthesis of N-cyclohexyl-4-methyl-1-piperazinecarbothioamide involves the reaction of cyclohexylamine with 4-methyl-1-piperazinecarbothioamide in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-cyclohexyl-4-methyl-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have an affinity for the serotonin receptor, which plays a crucial role in the regulation of mood and behavior. This has led to the investigation of this compound as a potential treatment for various neurological disorders such as depression and anxiety.
特性
IUPAC Name |
N-cyclohexyl-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3S/c1-14-7-9-15(10-8-14)12(16)13-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKBSNCCEFMZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5712197.png)
![3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5712210.png)
![3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5712225.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)

![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)
![N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5712250.png)
![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)

![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)
